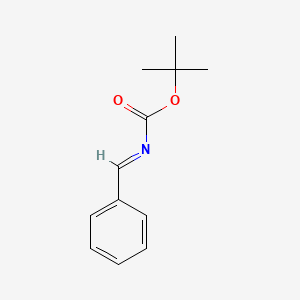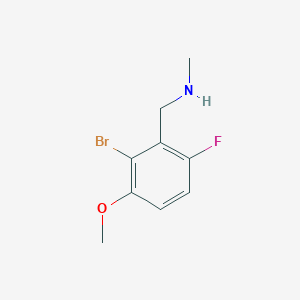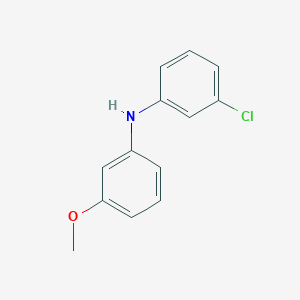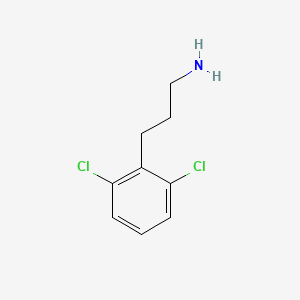
2-(1-Cyclopentylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Übersicht
Beschreibung
The compound is a derivative of cyclopentene, which is a cyclic hydrocarbon . It contains a cyclopentylvinyl group and a tetramethyl-1,3,2-dioxaborolane group. The latter is a boronic ester, which is often used in Suzuki-Miyaura cross-coupling reactions .
Synthesis Analysis
While specific synthesis methods for this compound were not found, cyclopentene derivatives can be synthesized through various methods, including living anionic polymerization .Molecular Structure Analysis
The compound likely has a complex structure due to the presence of the cyclopentylvinyl group and the tetramethyl-1,3,2-dioxaborolane group. Cycloalkanes, such as cyclopentene, are known to exist in “puckered rings” due to the strain of the ring structure .Wissenschaftliche Forschungsanwendungen
Application in Polymerization
This compound has been used in the synthesis of highly linear polyethylenes . The seven-membered ring fused pyridine(imino)cobalt precatalyst produced higher molecular weight polyethylene that contained the vinyl group, which has a significant potential application in the polywax in the package field .
Antimicrobial and Antiviral Potentials
The compound has been found in the pigment of marine Streptomyces tunisiensis W4MT573222, which has shown antimicrobial, antiviral, antioxidant, and antitumor potentials . The pigment was characterized using FTIR, Raman spectroscopy, EDX and GC–MS .
Synthesis of Piperazines
The compound has been used in the synthesis of 2-substituted chiral piperazines . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .
ROS-Responsive Drug Delivery System
Phenylboronic acid pinacol ester, a related compound, has been used to develop a reactive oxygen species (ROS)-responsive drug delivery system . The system was used to encapsulate curcumin for the treatment of periodontitis .
Protodeboronation of Pinacol Boronic Esters
The compound has been used in the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters . This process is a valuable transformation in the synthesis of various organic compounds .
6. Vinyl Alcohol-Precursor Monomer in Polymer Synthesis The compound has been used as a vinyl alcohol-precursor monomer in the synthesis of copolymers . The use of vinylboronic acid pinacol ester (VBpin) as a comonomer and post-polymerization oxidation afforded vinyl alcohol (VA)–styrene copolymers .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 1-Cyclopentylvinylboronic acid pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The compound is involved in the SM cross-coupling reaction pathway . This pathway is crucial for the formation of carbon-carbon bonds, a fundamental process in organic chemistry . The downstream effects of this pathway include the formation of complex organic compounds through the coupling of chemically differentiated fragments .
Pharmacokinetics
Based on its involvement in the sm cross-coupling reaction, it can be inferred that its bioavailability would be influenced by factors such as its stability and the conditions under which the reaction takes place .
Result of Action
The result of the compound’s action is the formation of carbon-carbon bonds . This is a crucial process in the synthesis of complex organic compounds, including many pharmaceuticals and polymers .
Action Environment
The efficacy and stability of 1-Cyclopentylvinylboronic acid pinacol ester are influenced by the reaction conditions of the SM cross-coupling process . These conditions include factors such as temperature, the presence of a palladium catalyst, and the pH of the reaction environment . The compound is noted for its stability and tolerance of various functional groups, making it a versatile reagent in the SM cross-coupling reaction .
Eigenschaften
IUPAC Name |
2-(1-cyclopentylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23BO2/c1-10(11-8-6-7-9-11)14-15-12(2,3)13(4,5)16-14/h11H,1,6-9H2,2-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDUGUZNXCBEBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)C2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201173060 | |
| Record name | 2-(1-Cyclopentylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201173060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
177949-94-9 | |
| Record name | 2-(1-Cyclopentylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=177949-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1-Cyclopentylethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201173060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





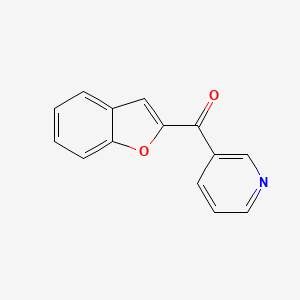

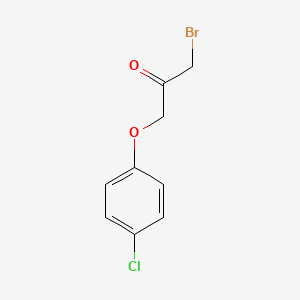

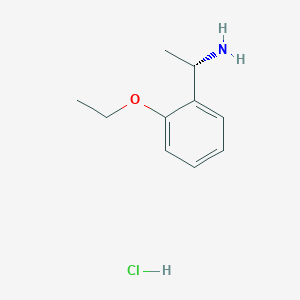
![3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B3246321.png)
![7-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-benzo[d]imidazol-6-amine](/img/structure/B3246333.png)
